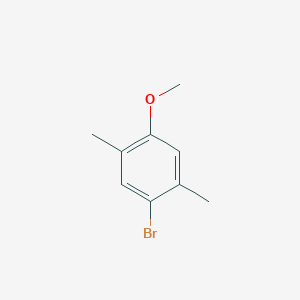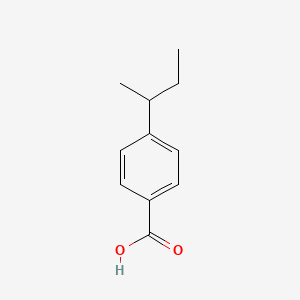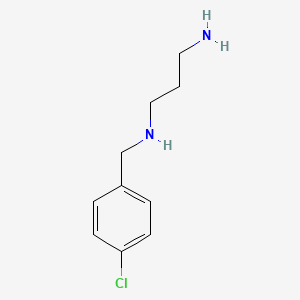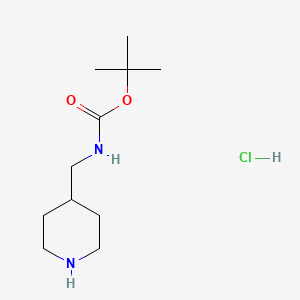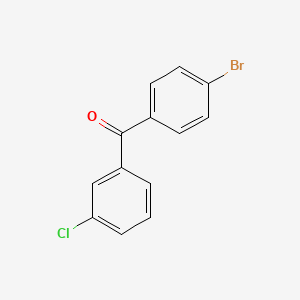
4-Bromo-3'-chlorobenzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated compounds like 4-Bromo-3'-chlorobenzophenone can be inferred from the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol . The process involves oxidative thermal degradation, which could be relevant to the synthesis of 4-Bromo-3'-chlorobenzophenone under similar conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-3'-chlorobenzophenone has been analyzed using spectroscopic and X-ray diffraction techniques . The intermolecular contacts were examined by Hirshfeld surfaces and fingerprint plots, which could be applicable to understanding the molecular structure of 4-Bromo-3'-chlorobenzophenone.
Chemical Reactions Analysis
The chemical reactions involving halogenated phenols, such as the formation of bromophenols from the chlorination of waters containing bromide ion and phenol, are discussed . These reactions are influenced by the presence of hypobromous acid and hypochlorous acid, which could also affect the reactivity of 4-Bromo-3'-chlorobenzophenone in similar environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds similar to 4-Bromo-3'-chlorobenzophenone can be deduced from the studies on the thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound . The thermal decomposition processes and the influence of halogen atoms on these processes provide insights into the stability and reactivity of 4-Bromo-3'-chlorobenzophenone.
Wissenschaftliche Forschungsanwendungen
-
Quantitative Study of Photoreduction
- Field : Photochemistry
- Application : The compound is used in the study of photoreduction .
- Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
-
Synthesis and Quantitative Photoreduction Study
- Field : Organic Chemistry
- Application : The compound is synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl .
- Method : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency .
- Results : The experiment gave a value of 2.36 mol reduced/mol photon .
-
Quantitative Analysis of the Photochemical Reduction
- Field : Photochemistry
- Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results : The samples were then studied via IR spectroscopy to determine Phi (reduction) .
-
Synthesis of 4-Chloro-4’-Fluorobenzophenone
-
Phosphorescence Study
- Field : Photochemistry
- Application : Benzophenones are well known for their phosphorescence .
- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .
-
Comparison of the Synthesis and Characteristics
- Field : Organic Chemistry
- Application : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
- Method : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
- Results : The product was characterized through analysis of infrared spectroscopy, 1D and 2D NMR and mass spectrometry .
-
Characterization of 4-Bromo-4’-chlorobenzophenone
- Field : Organic Chemistry
- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The spectral analyses confirmed the intended product .
-
Characterization of 4-Chloro-4’-Ethoxybenzophenone
- Field : Organic Chemistry
- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
- Method : NMR, IR and Mass spectrometry experiments were conducted .
- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .
-
Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Field : Photochemistry
- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
- Results : There was no evidence of benzopinacol formation .
-
4-Bromo-4’-Methyl Benzophenone Quantitative UV
- Field : Photochemistry
- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
-
Characterization of 4-Bromo-4’-chlorobenzophenone
- Field : Organic Chemistry
- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The spectral analyses confirmed the intended product .
-
Characterization of 4-Chloro-4’-Ethoxybenzophenone
- Field : Organic Chemistry
- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
- Method : NMR, IR and Mass spectrometry experiments were conducted .
- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .
-
Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Field : Photochemistry
- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
- Results : There was no evidence of benzopinacol formation .
-
4-Bromo-4’-Methyl Benzophenone Quantitative UV
- Field : Photochemistry
- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
Safety And Hazards
The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas. Hazardous combustion products include thermal decomposition which can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) .
Relevant Papers The relevant papers retrieved include a study on the vibrational energies, bonding nature, electronic properties, spectroscopic investigations, and analysis of 3-bromo-4-Chlorobenzophenone . Another paper discusses the synthesis, growth, and characterization of 4-bromo-4’chlorobenzophenone .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLPMBHTYGGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373600 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-chlorobenzophenone | |
CAS RN |
27434-90-8 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




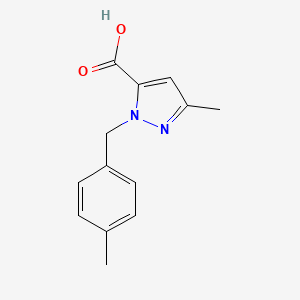
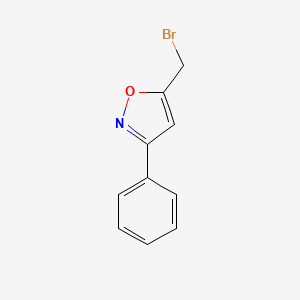
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)



